

A Comparative Guide to G140 and Other cGAS Inhibitors for Researchers

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Compound of Interest

Compound Name: G140

Cat. No.: B10824762

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In the intricate landscape of innate immunity, the cyclic GMP-AMP synthase (cGAS) has emerged as a critical sentinel, detecting cytosolic DNA and initiating a potent inflammatory response through the STING pathway. The therapeutic potential of modulating this pathway has led to the development of numerous small molecule inhibitors targeting cGAS. This guide provides a comprehensive comparison of **G140**, a notable cGAS inhibitor, with other key alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of optimal research tools.

Performance Comparison of cGAS Inhibitors

The efficacy of cGAS inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC₅₀), a measure of the concentration required to reduce cGAS enzymatic activity by 50%. This can be determined through biochemical assays with purified enzymes or in cell-based assays that reflect the inhibitor's performance in a more biologically relevant context.

Biochemical Potency

The following table summarizes the in vitro IC₅₀ values of **G140** and other prominent cGAS inhibitors against purified human and mouse cGAS enzymes. This data is crucial for understanding the intrinsic inhibitory activity and species selectivity of each compound.

Compound	Target Species	Biochemical IC50 (nM)	Reference
G140	Human cGAS	14.0	[1][2][3]
Mouse cGAS	442	[1][2][3]	
G150	Human cGAS	10.2	[4][5]
Mouse cGAS	No inhibition	[4][5]	
RU.521	Human cGAS	Poor inhibitor	[4]
Mouse cGAS	110	[4]	
PF-06928215	Human cGAS	4900	[6][7]

Cellular Activity

Evaluating inhibitors in a cellular context is vital to assess factors such as cell permeability and stability. The following table presents the cellular IC50 values for **G140** and its counterparts in various cell-based assays.

Compound	Cell Line	Assay Readout	Cellular IC50 (μM)	Reference
G140	Human THP-1	IFNB1 mRNA	1.70	[1][3]
Human Primary Macrophages	Not specified	0.86	[3]	
Human THP-1	NF-κB Reporter	1.36	[2]	
G150	Human THP-1	IFNB1 mRNA	1.96	[5]
RU.521	Human THP-1	IFNB1 Expression	~0.8	
Mouse RAW 264.7	Not specified	0.7	[8]	[6]
PF-06928215	Not specified	IFN-beta Expression	No activity	

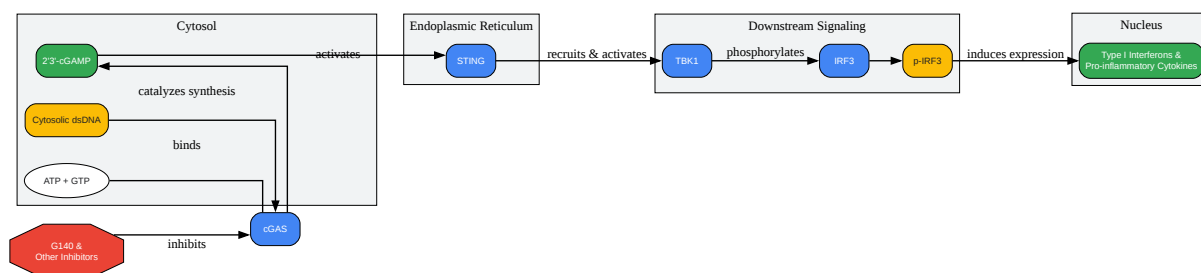
Toxicity Profile

An ideal inhibitor should exhibit a wide therapeutic window, meaning low toxicity at effective concentrations. The following table provides available data on the cellular toxicity of these inhibitors.

Compound	Cell Line	LD50 (μM)	Reference
G140	Human THP-1	>100	[1] [3]
G150	Human THP-1	53.0	[5]
RU.521	Not specified	62	

Signaling Pathway and Mechanism of Action

G140 and the other compared small molecules act as competitive inhibitors of cGAS.[\[9\]](#) They target the catalytic pocket of the enzyme, preventing the binding of its substrates, ATP and GTP.[\[9\]](#) This blockade of the active site halts the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), thereby inhibiting the downstream activation of the STING pathway and subsequent production of type I interferons and other pro-inflammatory cytokines.[\[9\]](#)



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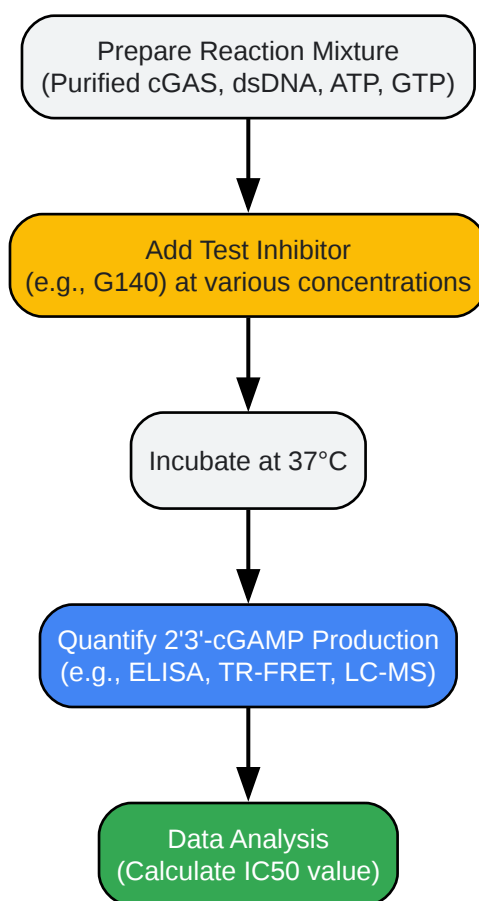
cGAS-STING signaling pathway and inhibitor action.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize cGAS inhibitors.

Biochemical cGAS Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified cGAS by measuring the production of 2'3'-cGAMP.



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Workflow for a biochemical cGAS inhibitor assay.

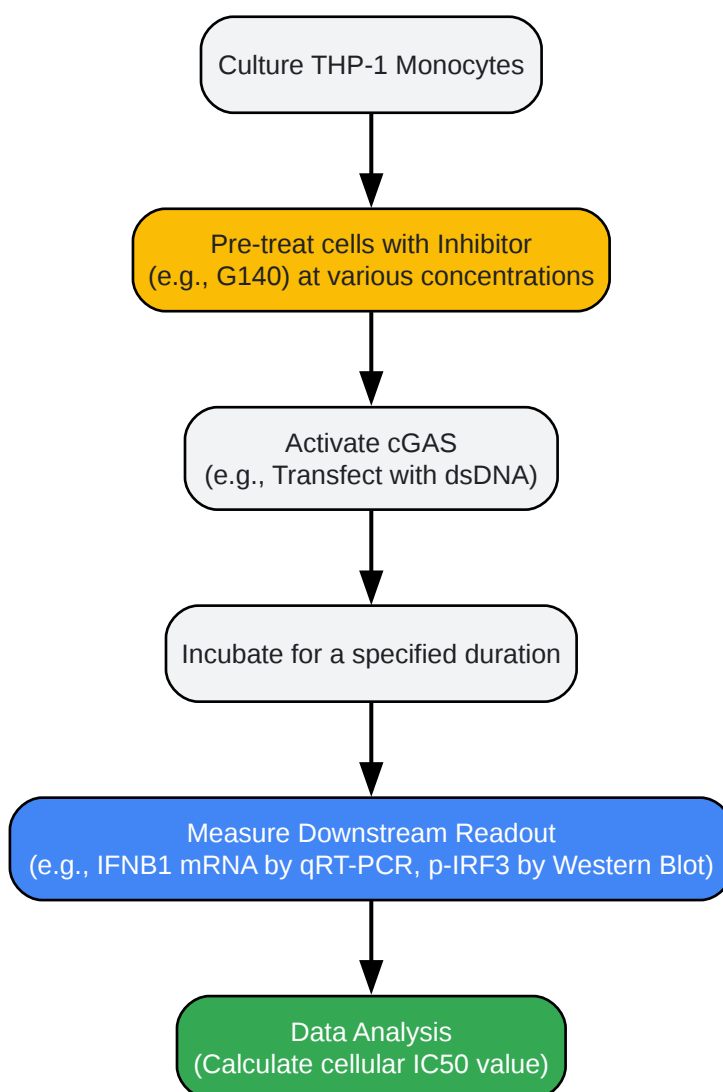
Detailed Steps:

- **Reaction Setup:** A reaction mixture is prepared containing purified recombinant human or mouse cGAS enzyme, a DNA activator (e.g., herring testes DNA), ATP, and GTP in a suitable reaction buffer.[9]
- **Inhibitor Addition:** The test compound, such as **G140**, is added to the reaction mixture at a range of concentrations. A vehicle control (e.g., DMSO) is also included.[9]
- **Incubation:** The reaction is incubated at 37°C for a predetermined time to allow for the synthesis of cGAMP.[9]
- **cGAMP Quantification:** The amount of 2'3'-cGAMP produced is quantified using a sensitive detection method such as a competitive ELISA, TR-FRET, or LC-MS.[10]

- Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[10]

Cellular cGAS Inhibition Assay (THP-1 Cells)

This assay evaluates the ability of an inhibitor to block cGAS activity within a cellular context, providing insights into its cell permeability and efficacy in a more complex biological system.



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